molecular formula C11H22N2O2 B14872969 Pyrrolidin-3-yl diisopropylcarbamate

Pyrrolidin-3-yl diisopropylcarbamate

Cat. No.: B14872969
M. Wt: 214.30 g/mol
InChI Key: JNEUNEBEXMKTAT-UHFFFAOYSA-N
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Description

Pyrrolidin-3-yl diisopropylcarbamate is a chemical compound that features a pyrrolidine ring substituted with a diisopropylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-yl diisopropylcarbamate typically involves the reaction of pyrrolidine derivatives with diisopropylcarbamate precursors. One common method is the reaction of ®-3-aminopyrrolidine with diisopropylcarbamoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified by crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The carbamate group in pyrrolidin-3-yl diisopropylcarbamate undergoes hydrolysis under acidic or basic conditions to release diisopropylamine and the corresponding carboxylic acid . Additionally, transesterification reactions are possible under specific conditions, generating alternative carbamate derivatives.

Reaction Type Conditions Products Yield Source
Acidic HydrolysisH+ (e.g., HCl), H2O, refluxPyrrolidin-3-yl diisopropylamine + carboxylic acidModerate
Basic HydrolysisOH– (e.g., NaOH), H2O, refluxSame as aboveModerate

Curtius-Type Rearrangements

This compound can participate in Curtius-type rearrangements when modified with azide groups. For example, pyrrolidine derivatives react with sulfamoyl azides (e.g., N3SO2N3) to form isodiazene intermediates, which decompose into dienes via C3–C4 bond cleavage . This reaction is stereoselective and chemoselective, favoring bent bonds in the pyrrolidine ring.

Mechanism :

  • Formation of sulfamoyl azide intermediate.

  • Curtius rearrangement to isodiazene.

  • Decomposition into singlet 1,4-biradical intermediates.

  • C3–C4 bond cleavage to yield dienes .

Directed Ortho Metalation (DoM)

Carbamate groups act as directed metalation groups (DMGs) in transition-metal-catalyzed reactions. For example, O-carbamates (including diisopropylcarbamate derivatives) direct ortho-selective metalation in aromatic systems . This enables functionalization of aromatic rings with high regioselectivity.

Reaction Type Conditions Outcome Yield Source
BrominationPyHBr3, CH2Cl2Ortho-brominated aromatic carbamatesHigh
IodinationICl, −20°COrtho-iodinated derivativesHigh

SAR Studies for Biological Activity

In medicinal chemistry, pyrrolidine-based carbamates are evaluated for biological activity (e.g., TRPV1 antagonism). SAR studies reveal that hydrophobic substituents (e.g., pyrrolidinyl groups) enhance potency, while hydrophilic groups reduce activity .

Substituent Activity (K<sub>i</sub>, nM) Source
Pyrrolidinyl9.1–65.7 (CAP antagonism)
Acyclic alkylaminoModerate to inactive

Reaction Optimization

Optimization studies for carbamate-involved reactions highlight the role of bases (e.g., DABCO, quinuclidine) and solvents (e.g., MeCN, PhCN) in improving yields. For example, DABCO enhances yields in photocatalytic reactions .

Base Yield (%) Source
DABCO73
Quinuclidine66

Scientific Research Applications

It appears that "Pyrrolidin-3-yl diisopropylcarbamate" is a chemical compound with potential applications in medicinal chemistry and related fields. Based on the search results, its applications can be summarized as follows:

Scientific Research Applications

Monoacylglycerol Lipase (MAGL) Inhibition:

  • Certain carbamate derivatives, including 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate, act as monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous ligand of cannabinoid receptors .
  • Inhibition of MAGL may be useful in treating MAGL-mediated disorders, such as metabolic disorders (e.g., obesity), vomiting, nausea, eating disorders, neuropathy, and neurodegenerative disorders .

Antitumor Activity:

  • Carbamate groups, including pyrrolidine-1-carboxylate derivatives, can be introduced into molecules like silibinin and 2,3-dehydrosilybin to enhance their anticancer activities . For example, the N, N-diisopropylcarbamate substitute demonstrates potent anticancer activity against NCI-H1299 cells, with increased lipophilicity of the carbamate residues enhancing this activity .

GPBAR1 Agonists:

  • ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives have been designed and synthesized as novel potent G-protein bile acid receptor 1 (GPBAR1) agonists . GPBAR1 is a target for treating metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

ABHD6 Inhibition:

  • Thiadiazole carbamates have been synthesized and tested for inhibitory activity against human ABHD6 (hABHD6) . These compounds have shown excellent ABHD6 inhibitory activities, with some also inhibiting FAAH .

Pharmaceutical Applications:

  • Organic carbamates are structural motifs in many approved pharmaceutical drugs, highlighting their chemical and proteolytic stabilities . Carbamates can promote interactions with biological targets and improve water solubility and biological activity of drugs . Examples of carbamate-containing drugs include Encorafenib, Cobicistat and Irinotecan .

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Molecular docking studies can provide insights into the binding interactions and pathways involved.

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-3-yl diisopropylcarbamate is unique due to the presence of the diisopropylcarbamate group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyrrolidine derivatives.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

pyrrolidin-3-yl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-8(2)13(9(3)4)11(14)15-10-5-6-12-7-10/h8-10,12H,5-7H2,1-4H3

InChI Key

JNEUNEBEXMKTAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OC1CCNC1

Origin of Product

United States

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